GS-441524 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties and Pharmacokinetics
GS-441524 has been identified as a promising therapeutic agent due to its antiviral properties, particularly against RNA viruses like SARS-CoV-2. It is the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. Notably, GS-441524 has shown potential superior effectiveness compared to remdesivir in the treatment of COVID-19 (Rasmussen et al., 2021). Moreover, pharmacokinetic analyses suggest that GS-441524's simple synthesis and effective metabolism in the lungs make it a preferable choice over remdesivir for treating COVID-19 (Yan & Muller, 2020).
Detailed studies on the pharmacokinetics and in vitro properties of GS-441524 indicate its stability across various species, including humans, and highlight its potential as an oral drug candidate for COVID-19 treatment. The drug demonstrates favorable pharmacokinetics, such as low to moderate plasma clearance and significant urinary excretion, supporting its development as an oral drug (Wang et al., 2022).
Synergistic Effects with Other Drugs
Research on combinatory therapy indicates that GS-441524, when used in conjunction with other medications like fluoxetine, exhibits synergistic antiviral effects against SARS-CoV-2 variants in vitro. This suggests the potential of GS-441524 as part of a combinatory therapeutic strategy for COVID-19 (Brunotte et al., 2021).
Efficacy in Animal Models
Studies have also highlighted the efficacy of GS-441524 in animal models, demonstrating its ability to significantly reduce viral titers in organs infected by coronaviruses, including SARS-CoV-2, without notable toxicity. This positions GS-441524 as a promising and cost-effective candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).
Eigenschaften
CAS-Nummer |
2378280-82-9 |
---|---|
Produktname |
GS-441524 HCl |
Molekularformel |
C12H14ClN5O4 |
Molekulargewicht |
327.725 |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
InChI-Schlüssel |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.